molecular formula C8H8BrClF3N B152077 (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 842169-83-9

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No.: B152077
CAS No.: 842169-83-9
M. Wt: 290.51 g/mol
InChI Key: XESDERGPILUSRV-OGFXRTJISA-N
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Description

R-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, also known as 4-bromo-2,2,2-trifluoroethylamine hydrochloride or 4-BTFEA, is an organic compound that is used in a variety of scientific applications. It is a colorless, water-soluble solid that is stable and non-flammable. It is used in a variety of scientific fields, including organic and medicinal chemistry, biochemistry, and pharmacology. This compound is used as a building block for a variety of chemical reactions, and its unique properties make it a useful tool for researchers.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

One of the applications involves the development of neurokinin-1 (NK1) receptor antagonists, which are significant in clinical efficacy against emesis and depression. A compound exhibiting high affinity and oral activity as an h-NK(1) receptor antagonist was synthesized, highlighting its potential in treating related conditions (Harrison et al., 2001).

Catalysis and Enantioselective Reactions

Another application is found in the field of catalysis, where derivatives of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are used in enantioselective cyclopropanation reactions. A study by Qin et al. demonstrated the effectiveness of a dirhodium catalyst derived from a related compound for achieving high enantioselectivity in cyclopropanations and other tandem reactions (Qin et al., 2011).

Material Science: Fluorinated Polyimides

In material science, the compound's derivatives contribute to the synthesis of novel fluorinated polyimides, offering outstanding mechanical properties and thermal stability. This research is particularly relevant for developing materials with specific electronic and optical properties, such as low dielectric constants and high optical transparency (Yin et al., 2005).

Organic Chemistry: Synthesis of Trifluoromethyl-Substituted Cyclopropanes

Morandi et al. explored the enantioselective cobalt-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes, showcasing the versatility of this compound in generating key intermediates for drug discovery (Morandi et al., 2011).

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDERGPILUSRV-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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